5-Ethyl-5-Methyl-1,3-Oxazolidine-2,4-Dione: Physicochemical Properties, Pharmacodynamics, and Analytical Methodologies
5-Ethyl-5-Methyl-1,3-Oxazolidine-2,4-Dione: Physicochemical Properties, Pharmacodynamics, and Analytical Methodologies
Executive Summary
5-Ethyl-5-methyl-1,3-oxazolidine-2,4-dione is a pharmacologically active xenobiotic and the primary N-demethylated metabolite of the anticonvulsant prodrug [1]. Historically utilized in the management of refractory absence (petit mal) seizures, the parent drug relies almost entirely on the slow renal clearance and subsequent serum accumulation of this specific metabolite to exert its therapeutic effects[2]. This technical whitepaper details the compound's physicochemical profile, its mechanism of action within the thalamocortical circuit, and the rigorously validated experimental protocols required for its in vitro and in vivo analysis.
Physicochemical and Structural Profiling
Understanding the structural and physical properties of 5-ethyl-5-methyl-1,3-oxazolidine-2,4-dione is critical for designing accurate extraction and chromatographic protocols. As an oxazolidinedione derivative lacking the N-methyl group of its parent compound, it exhibits moderate lipophilicity and a low melting point[1],.
Table 1: Core Physicochemical Properties
| Property | Value | Reference |
| IUPAC Name | 5-ethyl-5-methyl-1,3-oxazolidine-2,4-dione | [1] |
| CAS Registry Number | 52387-52-7 | [1], |
| Molecular Formula | C₆H₉NO₃ | [1] |
| Molecular Weight | 143.14 g/mol | [1] |
| Melting Point | 31–32 °C | |
| XLogP3 (Lipophilicity) | 0.6 | [1] |
Pharmacodynamics: Thalamocortical Modulation
The therapeutic efficacy of oxazolidinedione anticonvulsants is driven by their active metabolites[3]. Upon oral administration, paramethadione undergoes rapid hepatic metabolism via the [2]. This N-demethylation yields 5-ethyl-5-methyl-1,3-oxazolidine-2,4-dione, which accumulates in the serum due to a prolonged biological half-life[2],[4].
Mechanistically, the metabolite acts on thalamic neurons—specifically within the thalamic reticular nucleus—by inhibiting low-voltage-activated T-type calcium channels [2],[3]. By dampening these calcium currents, the compound elevates the threshold for repetitive neuronal firing, effectively breaking the abnormal thalamocortical rhythmicity that manifests as 3-Hz spike-and-wave discharges on an electroencephalogram (EEG)[2].
Metabolic bioactivation of paramethadione and its downstream neuropharmacological signaling pathway.
Experimental Methodologies
To ensure scientific integrity, the following protocols are designed as self-validating systems . Every procedural step is grounded in a specific physicochemical or electrophysiological causality.
Electrophysiological Profiling (In Vitro)
Objective: To quantify the concentration-dependent blockade of T-type calcium currents by 5-ethyl-5-methyl-1,3-oxazolidine-2,4-dione using whole-cell patch-clamp electrophysiology[3].
-
Thalamic Slice Preparation: Isolate 300 µm thalamocortical slices in an ice-cold, sucrose-substituted artificial cerebrospinal fluid (aCSF).
-
Causality: Replacing equimolar sodium with sucrose prevents premature sodium influx and subsequent excitotoxicity, preserving the delicate viability of thalamic neurons during mechanical sectioning.
-
-
Intracellular Dialysis: Utilize a patch pipette filled with a cesium-methanesulfonate internal solution.
-
Causality: Cesium effectively blocks outward voltage-gated potassium currents, which would otherwise overlap with and distort the measurement of the inward calcium currents.
-
-
Voltage-Clamp Protocol: Maintain a holding potential of -100 mV, followed by a 100 ms depolarizing step to -30 mV.
-
Causality: T-type calcium channels are low-voltage-activated and undergo rapid steady-state inactivation at resting membrane potentials. Hyperpolarizing the cell to -100 mV removes this inactivation, allowing the channels to open exclusively upon depolarization to -30 mV[3].
-
-
-
Causality & Validation: Ni²⁺ is a highly selective blocker of T-type calcium channels. If the inward current is completely abolished, it validates that the isolated current was exclusively T-type, confirming the system is free from high-voltage-activated (L-type or N-type) channel contamination.
-
Experimental workflow for isolating and quantifying T-type calcium current blockade via patch-clamp.
Serum Quantification via Gas-Liquid Chromatography (GLC)
Objective: To monitor the slow renal clearance and accumulation of the metabolite in vivo, which reaches peak serum concentrations (approx. 8.4 µg/mL) nearly 32 hours post-administration[4].
-
Liquid-Liquid Extraction (LLE): Extract human serum samples using ethyl acetate.
-
Causality: With an XLogP3 of 0.6[1], the metabolite is moderately lipophilic. Ethyl acetate efficiently partitions the target compound into the organic phase while simultaneously precipitating interfering serum proteins.
-
-
Chromatographic Separation: Inject the organic phase into a system equipped with a non-polar capillary column[4].
-
Causality: A non-polar stationary phase separates the N-demethylated metabolite from the parent paramethadione based on slight differences in boiling point and molecular weight (143.14 g/mol vs 157.17 g/mol )[1],.
-
-
Detection: Quantify using Flame Ionization Detection (FID).
-
Causality: FID provides a highly linear response for organic compounds and achieves the required sensitivity limit of 0.2 µg/mL necessary for tracking late-stage pharmacokinetic tailing[4].
-
-
System Validation (Self-Correction): Spike all baseline serum samples with a known concentration of dimethadione (the active metabolite of trimethadione) prior to extraction.
-
Causality & Validation: Dimethadione acts as an internal standard. By calculating the peak area ratio of the target metabolite to the internal standard, the system automatically corrects for any volumetric losses during the LLE process. An internal standard recovery of >90% is required to validate the quantitative accuracy of the run.
-
Toxicology & Safety Standards
Handling 5-ethyl-5-methyl-1,3-oxazolidine-2,4-dione requires strict adherence to laboratory safety protocols. According to the Globally Harmonized System (GHS), the compound is classified as harmful if swallowed, inhaled, or absorbed through the skin (Acute Tox. 4) [1]. It is also a documented irritant, causing significant skin and serious eye irritation (Skin Irrit. 2, Eye Irrit. 2A)[1].
Teratogenicity Warning: Prolonged exposure to oxazolidinedione derivatives is associated with severe teratogenic effects. The parent drug is strongly linked to fetal trimethadione/paramethadione syndrome, a congenital disorder characterized by craniofacial dysmorphisms, cardiac defects, and developmental abnormalities[2]. Consequently, handling this metabolite requires rigorous reproductive toxicity protocols, including mandatory BSL-2 equivalent chemical hood containment.
References
-
PubChem , 5-Ethyl-5-methyl-1,3-oxazolidine-2,4-dione (CID 232592). National Center for Biotechnology Information. Available at:[Link]
-
Grokipedia , Paramethadione - Mechanism of Action and Toxicity. Available at: [Link]
-
Journal of Pharmaceutical Sciences , Paramethadione and metabolite serum levels in humans after a single oral paramethadione dose (1975). PubMed. Available at:[Link]
Sources
- 1. 5-Ethyl-5-methyl-1,3-oxazolidine-2,4-dione | C6H9NO3 | CID 232592 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. grokipedia.com [grokipedia.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Paramethadione and metabolite serum levels in humans after a single oral paramethadione dose - PubMed [pubmed.ncbi.nlm.nih.gov]
